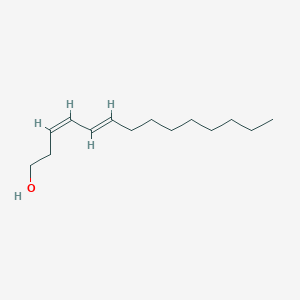

(z,e)-3,5-Tetradecadien-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H26O |

|---|---|

Molecular Weight |

210.36 g/mol |

IUPAC Name |

(3Z,5E)-tetradeca-3,5-dien-1-ol |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-12,15H,2-8,13-14H2,1H3/b10-9+,12-11- |

InChI Key |

GWWPQBNGOIHGBF-PVHUKWJHSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/C=C\CCO |

Canonical SMILES |

CCCCCCCCC=CC=CCCO |

Origin of Product |

United States |

Synthetic Methodologies for Z,e 3,5 Tetradecadien 1 Ol and Its Derivatives

Stereoselective Synthesis Approaches for (Z,E)-3,5-Tetradecadien-1-ol and its Acetate (B1210297)

The creation of the specific (Z,E) dienol and its acetate relies on several key synthetic methodologies designed to control the stereochemistry of the double bonds.

Wittig Reaction-Based Syntheses

The Wittig reaction and its modifications are fundamental in pheromone synthesis for their ability to form carbon-carbon double bonds with stereochemical control. In the synthesis of conjugated dienes like this compound, the Wittig reaction can be employed to create either the (Z) or (E) double bond, depending on the reaction conditions and the nature of the ylide and aldehyde used. koreascience.krrsc.org For instance, a common strategy involves the reaction of a phosphorus ylide with an appropriate aldehyde. The stereoselectivity of the Wittig reaction can often be directed towards the Z-isomer, particularly when using unstabilized ylides under salt-free conditions. bangor.ac.uk Conversely, the Horner-Wadsworth-Emmons modification typically favors the formation of the E-isomer. koreascience.kr By strategically combining these approaches, chemists can construct the desired (Z,E)-diene system. A synthetic route might involve creating a (Z)-alkenyl fragment and subsequently using a Wittig-type reaction to introduce the (E)-double bond, or vice-versa. koreascience.kr

Knoevenagel Condensation and Related Pathways

The Knoevenagel condensation is another valuable tool in the synthesis of unsaturated systems. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.comsci-hub.se A modified Knoevenagel condensation has been utilized for the preparation of the (3E,5Z)-3,5-alkadienyl system. researchgate.net This approach involves the condensation of an (E)-2-alkenal with ethyl hydrogen malonate. researchgate.net While this can lead to a mixture of geometric isomers, the desired (3E,5Z)-alkadienoate can be separated, often through methods like urea (B33335) inclusion complex formation. researchgate.net The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and often involves a carboxylic acid, can also be employed to generate α,β-unsaturated compounds. organic-chemistry.org

Olefin Metathesis Strategies

Olefin metathesis has emerged as a powerful and versatile method for the synthesis of complex molecules, including insect pheromones. core.ac.uk This catalytic reaction reorganizes carbon-carbon double bonds, allowing for the construction of diene and polyene systems. google.comlibretexts.orgharvard.edu Cross-metathesis, a type of olefin metathesis, can be used to couple two different alkenes, providing a direct route to the desired dienyl structure. libretexts.org The stereoselectivity of the metathesis reaction is highly dependent on the choice of catalyst. wikipedia.org Ruthenium-based catalysts, such as Grubbs catalysts, are widely used due to their functional group tolerance. core.ac.uk Specific catalysts have been developed to favor the formation of either Z- or E-isomers, offering a high degree of control over the final product's stereochemistry. wikipedia.org

Chemoenzymatic or Biocatalytic Methods for Stereocontrol

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve high selectivity and efficiency. nih.govrug.nl Enzymes, with their inherent stereoselectivity, can be used to create chiral building blocks or to perform specific transformations with high precision. rug.nlnih.gov For example, lipases are often used for the stereoselective acylation or hydrolysis of alcohols, which can be a key step in separating enantiomers or diastereomers. researchgate.net In the context of this compound synthesis, biocatalytic methods could be employed to resolve isomeric mixtures or to create stereochemically pure intermediates that are then used in subsequent chemical steps. This approach offers a green and highly selective alternative to purely chemical methods. nih.gov

Isomer Control and Separation Techniques in Chemical Synthesis of Dienyl Pheromones

Achieving a high level of isomeric purity is critical for the biological activity of pheromones. The synthesis of dienyl pheromones often yields a mixture of geometric isomers (E,E), (E,Z), (Z,E), and (Z,Z). diva-portal.org Controlling the ratio of these isomers during synthesis is a primary challenge.

Isomer Control:

Reaction Conditions: The stereochemical outcome of reactions like the Wittig reaction can be influenced by factors such as the solvent, temperature, and the presence of lithium salts. bangor.ac.uk For instance, non-polar solvents and low temperatures often favor the formation of Z-isomers.

Catalyst Selection: In olefin metathesis, the choice of catalyst is paramount for controlling the E/Z selectivity. wikipedia.org Different generations and modifications of Grubbs catalysts exhibit varying selectivities.

Separation Techniques: Even with stereoselective methods, mixtures of isomers are common. Therefore, efficient separation techniques are essential.

Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating closely related isomers. tandfonline.com

Urea Inclusion Complex Formation: This technique can be used to separate isomers based on their molecular shape. For example, it has been successfully used to isolate the (3E,5Z)-isomer from a mixture of alkadienoates. researchgate.net

Fractional Distillation: For volatile compounds, fractional distillation under reduced pressure can sometimes be effective in separating isomers with different boiling points.

The table below summarizes the common isomers formed and methods for their control and separation.

| Isomer | Formation Tendency in Key Reactions | Separation Techniques |

| (Z,E)-isomer | Target of stereoselective synthesis. | HPLC, GC |

| (E,E)-isomer | Often a significant byproduct in syntheses targeting the (Z,E)-isomer. researchgate.net Favored by Horner-Wadsworth-Emmons reaction. | HPLC, GC, Urea Inclusion Complex Formation |

| (Z,Z)-isomer | Can be formed in Wittig reactions under Z-selective conditions. | HPLC, GC |

| (E,Z)-isomer | Can be a minor byproduct. | HPLC, GC |

Purity Assessment and Verification in Synthetic Pheromones for Biological Studies

The biological activity of a synthetic pheromone is highly dependent on its purity. jst.go.jp Even small amounts of an isomeric impurity can significantly affect the response of the target insect, sometimes acting as an inhibitor or, conversely, a synergist. researchgate.net Therefore, rigorous purity assessment is a prerequisite for reliable biological studies. nih.govjst.go.jp

Analytical Techniques for Purity Assessment:

Gas Chromatography (GC): GC is a primary tool for determining the isomeric purity of volatile compounds like pheromones. By using a capillary column with a suitable stationary phase, it is possible to separate and quantify the different geometric isomers. tandfonline.comfarmaciajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry. It allows for the confirmation of the molecular weight and fragmentation pattern of each isomer, aiding in their identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for determining the structure and stereochemistry of the synthesized compounds. The coupling constants and chemical shifts of the olefinic protons and carbons provide detailed information about the geometry of the double bonds. tandfonline.com

The following table outlines the key analytical methods and their roles in purity verification.

| Analytical Method | Purpose | Key Information Provided |

| Gas Chromatography (GC) | Quantify isomeric ratio | Retention times, peak areas for each isomer. |

| GC-Mass Spectrometry (GC-MS) | Identify isomers | Mass-to-charge ratio, fragmentation patterns. |

| NMR Spectroscopy | Confirm structure and stereochemistry | Chemical shifts, coupling constants of olefinic protons. |

Biosynthetic Pathways and Genetic Regulation of Tetradecadienols

Enzymatic Transformations in De Novo Pheromone Biosynthesis

The transformation of a simple saturated fatty acid into a specific, unsaturated alcohol like (Z,E)-3,5-tetradecadien-1-ol is a multi-step process. It involves a coordinated cascade of enzymatic reactions, including desaturation, chain-length modification, and functional group conversion. These reactions are catalyzed by specialized enzymes that have evolved to produce the great diversity of moth pheromones. pnas.orgslu.se

The introduction of double bonds into the fatty acyl chain is a critical step that defines the identity of the final pheromone component. This is accomplished by a family of enzymes known as fatty acyl-CoA desaturases (FADs). researchgate.net These enzymes are integral membrane proteins that catalyze the formation of double bonds at specific positions and with specific stereochemistry (Z or E). researchgate.netqut.edu.au

The biosynthesis of a conjugated diene system, such as the 3,5-diene, is thought to occur through sequential desaturation steps. While the exact pathway for this compound is not fully elucidated in all species, it likely involves the action of at least two distinct desaturases. Based on studies of related pheromones, a plausible route would involve an initial desaturation of a C14 precursor, myristoyl-CoA, by a Δ3-desaturase to create a 3-tetradecenoyl-CoA intermediate. A subsequent desaturation by a Δ5-desaturase would then introduce the second double bond, creating the conjugated 3,5-dienyl system.

Research into other moth species supports the existence of these key enzymes:

Δ5-Desaturases : A novel Δ5-desaturase, named desat7, was identified in the pheromone glands of the tortricid moths Ctenopseustis obliquana and C. herana. nih.gov This enzyme was shown to specifically act on myristic acid (14:Acid) to produce the (Z)-5-tetradecenoic acid precursor, demonstrating the existence of desaturases that act on the C5 position. nih.govd-nb.info

Δ3-Desaturases : While less common, the presence of (Z)-3-tetradecenyl acetate (B1210297) as a pheromone component in the wood-boring pest Streltzoviella insularis strongly implies the activity of a Δ3-desaturase in its biosynthetic pathway. plos.org

The biosynthesis of other conjugated dienes, such as the (Z,E)-5,7-dodecadienols in Dendrolimus punctatus, also involves multiple desaturation steps, highlighting the complexity and modularity of these pathways. nih.govharvard.edu The evolution of diverse desaturase genes, often through gene duplication, allows for the generation of novel pheromone components and contributes to the reproductive isolation and speciation of moths. pnas.orgnih.gov

Table 1: Characterized Desaturases Involved in the Biosynthesis of Related Pheromone Precursors

| Enzyme (Desaturase Type) | Species | Substrate | Product | Reference |

|---|---|---|---|---|

| Δ5-Desaturase (desat7) | Ctenopseustis herana | Myristic acid (14:Acid) | (Z)-5-Tetradecenoic acid | nih.gov |

| Δ11-Desaturase | Dendrolimus punctatus | Stearic acid (18:Acid) | (Z)-11-Octadecenoic acid | nih.govharvard.edu |

| Δ9-Desaturase | Bombus lucorum | Myristic acid (14:Acid) | (Z)-9-Tetradecenoic acid | nih.gov |

| Putative Δ3-Desaturase | Streltzoviella insularis | Myristoyl-CoA (14:CoA) | (Z)-3-Tetradecenoyl-CoA | plos.org |

Moth pheromone biosynthesis typically begins with common C16 (palmitic) or C18 (stearic) fatty acids produced by the fatty acid synthase (FAS) complex. To achieve the specific C14 chain length of tetradecadienol, these longer precursors must be shortened. This is accomplished through a controlled process of limited β-oxidation. pnas.orgbu.edu

Unlike metabolic β-oxidation which degrades fatty acids completely to acetyl-CoA, the chain-shortening in pheromone biosynthesis is incomplete, typically involving one to three cycles. nih.govnih.gov Each cycle removes a two-carbon unit. For instance, to produce a C14 precursor from a C16 fatty acid, one cycle of β-oxidation is required. This process occurs in the peroxisomes and involves a suite of enzymes, including acyl-CoA oxidases. d-nb.infobu.edu The specificity of these chain-shortening enzymes is crucial for producing the correct chain length for the subsequent desaturation and modification steps. diva-portal.org

In some biosynthetic pathways, chain elongation can also occur, adding two-carbon units to a fatty acyl precursor, although chain-shortening from palmitate is the more commonly documented route for C14 pheromones. nih.gov

Once the correct carbon chain length and double bond structure are established, the terminal carboxyl group of the dienyl acyl-CoA intermediate is modified to produce the final alcohol. This conversion is a critical step catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). nih.gov These enzymes catalyze the reduction of the fatty acyl-CoA to the corresponding primary alcohol, in this case, this compound. plos.orgresearchgate.netnih.gov

FARs are essential for producing alcohol and aldehyde pheromones and represent a key control point in the pathway. harvard.edukoreascience.kr While the alcohol itself can be a final pheromone component, in many moth species, including the carpenterworm moth Prionoxystus robiniae which uses the acetate form of this compound, a subsequent esterification step occurs. nih.govresearchgate.net This final step is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (ATF), which transfers an acetyl group from acetyl-CoA to the fatty alcohol, producing the acetate ester. plos.org The identification of the specific genes encoding these acetyltransferases has been challenging, but their enzymatic activity is a confirmed part of many pheromone biosynthetic pathways. plos.orgnih.gov

Molecular and Genetic Basis of Pheromone Production in Moths

The precise production of specific pheromone blends is controlled at the molecular level by the presence and regulation of genes encoding the necessary biosynthetic enzymes. The evolution of these gene families is directly linked to the diversity of pheromone signals observed in Lepidoptera.

Modern molecular techniques, particularly transcriptome sequencing of pheromone glands, have been instrumental in identifying the genes responsible for pheromone biosynthesis. plos.orgscience.gov By comparing the genes expressed in pheromone glands with those in other tissues, researchers can pinpoint candidate genes that are likely involved in producing these unique chemical signals.

Desaturase Genes : A variety of desaturase genes have been cloned and functionally characterized from numerous moth species. researchgate.netlu.se These genes often belong to large families, such as the Δ9 and Δ11 desaturase clades, and have evolved specialized functions in pheromone production. pnas.orgnih.gov For example, transcriptomic analysis of Lobesia botrana identified 17 candidate desaturase genes, while studies in Ctenopseustis species led to the discovery of the unique desat7 gene responsible for Δ5 desaturation. nih.govd-nb.info

Fatty Acyl Reductase (FAR) Genes : Similarly, families of FAR genes have been identified. In Streltzoviella insularis, 13 transcripts homologous to FAR genes were detected in the pheromone gland transcriptome. plos.org In Spodoptera litura, 11 FAR genes were identified, with one, SlitFAR3, showing pheromone gland-specific expression and clustering phylogenetically with FARs from other moths known to be involved in pheromone synthesis. plos.org

Acetyltransferase (ATF) Genes : The genes for acetyltransferases have been more elusive. nih.gov However, transcriptome studies are beginning to identify candidate ATF genes. For example, in S. insularis, two transcripts predicted to encode ATFs were identified, providing targets for future functional characterization. plos.org

Table 2: Examples of Identified Genes Implicated in Tetradecadienol-Related Pheromone Biosynthesis

| Gene Type | Gene Name/Identifier | Species | Putative Function | Reference |

|---|---|---|---|---|

| Desaturase | desat7 | Ctenopseustis herana | Δ5-desaturation of myristic acid | nih.gov |

| Desaturase | Sins_Des5 / Sins_Des12 | Streltzoviella insularis | Putative Δ3/Δ5 desaturation | plos.org |

| Fatty Acyl Reductase | SlitFAR3 | Spodoptera litura | Reduction of C14 acyl precursors | plos.org |

| Fatty Acyl Reductase | SinsFAR6 | Streltzoviella insularis | Reduction of fatty acyl precursors | plos.org |

| Acetyltransferase | Sins_ATF1 / Sins_ATF2 | Streltzoviella insularis | Putative acetylation of fatty alcohols | plos.org |

A key indicator of a gene's involvement in pheromone production is its expression profile. Genes encoding the core biosynthetic enzymes are typically highly and specifically expressed in the female's pheromone gland, often coinciding with the period of peak pheromone production and release (calling behavior). plos.orgnih.gov

Quantitative real-time PCR (qPCR) and transcriptome analysis (measuring Fragments Per Kilobase of transcript per Million mapped reads - FPKM) are used to compare gene expression levels across different tissues (e.g., pheromone gland, abdomen, legs, antennae) and at different developmental stages or times of day. plos.orgnih.gov For instance, in Spodoptera litura, the desaturase gene SlitDes5 and the reductase gene SlitFAR3 showed significantly higher expression in the pheromone gland compared to other tissues, strongly supporting their role in the biosynthetic pathway. plos.org Likewise, in Streltzoviella insularis, two desaturase candidates were highly expressed in the pheromone gland, with FPKM values orders of magnitude higher than in the abdomen, providing compelling evidence for their specialized function. plos.org This tissue-specific gene expression is a hallmark of the genetic regulation of pheromone biosynthesis in moths.

Table 3: List of Compound Names

| Abbreviation/Common Name | Chemical Name |

|---|---|

| This compound | (3Z,5E)-3,5-Tetradecadien-1-ol |

| (Z,E)-3,5-Tetradecadienyl acetate | (3Z,5E)-3,5-Tetradecadien-1-yl acetate |

| Myristic acid / Myristoyl-CoA | Tetradecanoic acid / Tetradecanoyl-CoA |

| Palmitic acid / Palmitoyl-CoA | Hexadecanoic acid / Hexadecanoyl-CoA |

| Stearic acid / Stearoyl-CoA | Octadecanoic acid / Octadecanoyl-CoA |

| (Z)-5-Tetradecenyl acetate | (Z)-5-Tetradecen-1-yl acetate |

| (Z)-3-Tetradecenyl acetate | (Z)-3-Tetradecen-1-yl acetate |

| (Z,E)-5,7-Dodecadienol | (5Z,7E)-5,7-Dodecadien-1-ol |

Heterologous Bioproduction Approaches via Recombinant Microorganisms (e.g., Yeast)

The chemical synthesis of complex insect pheromones like tetradecadienols can be costly and often generates hazardous waste. engconfintl.org As a result, biotechnology-based solutions using engineered microorganisms have emerged as a promising and sustainable alternative. engconfintl.orgdtu.dk Yeasts, particularly the well-characterized Saccharomyces cerevisiae and the oleaginous Yarrowia lipolytica, have been developed as microbial cell factories for producing fatty acid-derived pheromones from renewable feedstocks. engconfintl.orgfrontiersin.org These yeasts serve as robust platforms for metabolic engineering due to their genetic tractability and inherent ability to produce C16 and C18 fatty acids, which are the natural precursors for many moth pheromones. frontiersin.orgfrontiersin.org

The core principle of heterologous bioproduction involves reconstructing the pheromone biosynthetic pathways from insects within the yeast cell. engconfintl.org This is achieved by introducing a suite of genes encoding the necessary enzymes, such as desaturases, fatty acyl-CoA reductases (FARs), and sometimes acetyltransferases, to convert the yeast's native fatty acids into specific pheromone components. nih.govresearchgate.net

Significant progress has been made in engineering yeast to produce various tetradecadienols and other related pheromone molecules. For instance, researchers have successfully demonstrated the bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component for numerous agricultural and storage pests, in S. cerevisiae. nih.govresearchgate.net This was accomplished by the coordinated expression of four key genes: a Δ9 desaturase from Drosophila melanogaster, a novel E12 fatty acyl desaturase mined from the almond moth (Ephestia cautella), a fatty acyl reductase from Helicoverpa armigera, and an acetyltransferase. nih.govresearchgate.net The resulting engineered yeast produced ZETA that was proven to be biologically active, eliciting distinct antennal responses in electrophysiological assays. researchgate.net

Beyond simply introducing the pathway, enhancing the production titer requires extensive metabolic engineering of the host yeast. dtu.dklu.se Key strategies include:

Increasing Precursor and Cofactor Supply: Modulating the yeast's native fatty acid synthase (FAS) and related enzymes to boost the pool of fatty acid precursors. frontiersin.org

Eliminating Competing Pathways: A major hurdle in producing fatty alcohol pheromones is their diversion into other metabolic pathways. A significant portion of fatty acyl-CoA precursors can be channeled into storage lipids (triacylglycerides). dtu.dk This has been addressed by truncating the promoter of the GPAT gene, which encodes glycerol-3-phosphate acyltransferase, reducing the flux towards storage lipids and increasing pheromone precursor availability. dtu.dk

Preventing Product Degradation: Fatty alcohols and acids produced in yeast can be degraded through β-oxidation within peroxisomes. dtu.dk Deleting genes essential for this process, such as PEX10 (peroxisomal biogenesis factor), or genes that directly oxidize the product, like fatty alcohol oxidase (FAO1) and fatty aldehyde dehydrogenases (HFD1-4), has proven effective in increasing the final titer of the desired fatty alcohol. dtu.dkresearchgate.net

The oleaginous yeast Yarrowia lipolytica has been an especially effective host due to its high natural levels of cytosolic acetyl-CoA and intracellular lipids, which serve as excellent starting points for pheromone synthesis. dtu.dk By combining the deletion of competing degradation pathways with increased copy numbers of the desaturase and reductase genes, researchers achieved a production of (Z)-9-tetradecenol (Z9-14:OH) at a titer of 262 mg/L. dtu.dk This demonstrates the power of a systematically engineered host strain for producing various pheromones by simply introducing the specific terminal enzymes. dtu.dklu.se The versatility of these engineered platforms allows for the production of a range of pheromones, including various tetradecenols and hexadecenols, by expressing different combinations of desaturases and reductases. lu.senih.gov

The table below summarizes key research findings in the heterologous production of tetradecadienol-related pheromones and their precursors in yeast.

Table 1: Examples of Engineered Yeast for Tetradecadienol and Related Pheromone Production

| Host Organism | Target Product | Introduced Genes (Source Organism) | Key Metabolic Modifications | Reference(s) |

|---|---|---|---|---|

| Saccharomyces cerevisiae | (Z,E)-9,12-tetradecadienyl acetate (ZETA) | Δ9 desaturase (Drosophila melanogaster), E12 desaturase (Ephestia cautella), Fatty Acyl Reductase (Helicoverpa armigera), Acetyltransferase | Not specified | nih.gov, researchgate.net |

| Yarrowia lipolytica | (Z)-9-tetradecenol (Z9-14:OH) | Δ11 desaturase (Amyelois transitella), Fatty Acyl Reductase (Helicoverpa armigera) | Deletion of PEX10, HFD1-4, FAO1; Truncated GPAT promoter | dtu.dk |

| Yarrowia lipolytica | (E/Z)-11-tetradecenol (E/Z11-14:OH) | Desaturases and Fatty Acyl Reductases | Not specified | nih.gov |

These heterologous production systems represent a scalable and environmentally friendly manufacturing route for insect pheromones, paving the way for their wider application in sustainable pest management. engconfintl.orguliege.be

Biological Functions and Ecological Roles of Z,e 3,5 Tetradecadien 1 Ol and Its Acetate

Identification as a Sex Pheromone Component in Lepidoptera (e.g., Prionoxystus robiniae)

(Z,E)-3,5-tetradecadien-1-ol acetate (B1210297) has been identified as a significant sex attractant for the male carpenterworm moth, Prionoxystus robiniae (Peck), a species within the Lepidoptera order. researchgate.netwsu.eduflvc.org Initial investigations involving electroantennogram (EAG) analyses of female gland extracts and the responses of male antennae to synthetic compounds suggested that this acetate is a pheromone component for the species. researchgate.netresearchgate.net Subsequent laboratory and field bioassays confirmed that the (Z,E) isomer is biologically active and a potent attractant for male P. robiniae moths. researchgate.netresearchgate.net While it is considered a powerful synthetic attractant and may be a natural pheromone, it has not been chemically defined directly from the female extract. researchgate.net EAG data also suggest the potential presence of a second, yet unidentified, pheromonal component in this species. researchgate.netresearchgate.net

Beyond P. robiniae, various other tetradecadienyl acetate isomers serve as mating attractants for different Lepidoptera species. For instance, (E,E)-3,5-tetradecadienyl acetate is an attractant for Accosus centerensis, and (Z,E)-4,8-tetradecadienyl acetate attracts Borkhausenia schefferella. wikipedia.org This highlights the specificity of isomeric structures in defining chemical communication channels among closely related species.

Role in Interspecific and Intraspecific Chemical Communication

Chemicals that mediate interactions between organisms are known as semiochemicals. eolss.netresearchgate.net These are broadly divided into pheromones, which facilitate intraspecific communication (within the same species), and allelochemicals, which mediate interspecific communication (between different species). eolss.netresearchgate.net

Intraspecific Communication: Within a species, this compound acetate functions as a sex pheromone. nih.gov Released by the female P. robiniae, it triggers a specific behavioral response in males of the same species, primarily attraction for the purpose of mating. researchgate.net This type of chemical signal is crucial for mate location and ensuring reproductive success. nih.gov The communication is highly specific, as the precise blend and ratio of pheromone components are often necessary to elicit a maximal response. nih.gov

Interspecific Communication: While the primary role of this compound and its acetate is intraspecific, the release of these chemicals into the environment makes them available to other species. frontiersin.org This can lead to interspecific effects. For example, a pheromone specific to one species might be perceived by a related, sympatric species (living in the same area), where it can act as an antagonist, preventing cross-attraction and reinforcing reproductive isolation. nih.gov In another form of interspecific interaction, predators or parasitoids can eavesdrop on these chemical signals to locate their prey or hosts. frontiersin.org

Influence on Mating Behavior and Reproductive Isolation in Target Species

The sex pheromone this compound acetate plays a direct and critical role in the mating behavior of target species like P. robiniae. The release of the pheromone by females and its detection by males initiates a sequence of behaviors, including upwind flight by the male toward the female, which is essential for successful reproduction. researchgate.net

Pheromone blends are often key to maintaining reproductive isolation between closely related species. nih.gov Different species, even those living in the same habitat, frequently evolve distinct pheromone blends. nih.gov This specificity is achieved through the use of different chemical components, different ratios of the same components, or different isomers of a compound. nih.govnih.gov For example, while male P. robiniae are strongly attracted to the (Z,E) isomer of 3,5-tetradecadien-1-ol acetate, they are not attracted to the (E,E), (Z,Z), or (E,Z) isomers when presented alone. flvc.org This precise chemical recognition helps prevent males from attempting to mate with females of other species, which would be a costly reproductive error. nih.gov The presence of specific minor components or antagonists in a pheromone blend can further enhance this specificity, effectively "jamming" the signal for other species while refining it for the intended species. nih.govmdpi.com

Assessment of Behavioral Responses to Isomeric Blends and Minor Components

The behavioral response of male moths to a pheromone is not solely dependent on the major component but is often modulated by the presence of other isomers and minor compounds. These can have either synergistic (enhancing) or inhibitory (reducing) effects on attraction.

In field studies with Prionoxystus robiniae, certain compounds have been found to synergize, or enhance, the attractiveness of (Z,E)-3,5-tetradecadienyl acetate. The (E,E) isomer of 3,5-tetradecadienyl acetate was found to synergize the attraction of males to the primary (Z,E) isomer. researchgate.net Additionally, a monounsaturated acetate, (E)-3-Tetradecenyl acetate, also enhanced the attraction and increased trap captures when added to the (Z,E) lure. researchgate.net These findings suggest that the natural pheromone blend may be more complex than a single compound, with these synergistic components playing a role in maximizing the signal's effectiveness.

Conversely, the presence of certain isomers and related compounds can significantly reduce or inhibit the attractiveness of the primary pheromone. For P. robiniae, the (Z,Z) isomer of 3,5-tetradecadienyl acetate was found to inhibit the attraction of males to the (Z,E) isomer. researchgate.net Other compounds that reduced trap captures when added to the (Z,E) acetate lure include (Z)-9-tetradecenyl acetate and (E)-5-tetradecenyl acetate. researchgate.net Notably, the alcohol form of the pheromone, this compound, also reduced the attractiveness of the (Z,E)-3,5-tetradecadienyl acetate, demonstrating that even a closely related chemical can have an inhibitory effect. researchgate.net This inhibitory action is a crucial part of chemical signaling, helping to create a highly specific and unambiguous message for the target species. mdpi.com

Interactive Data Table: Effects of Isomers and Other Compounds on the Attractiveness of (Z,E)-3,5-tetradecadienyl Acetate to P. robiniae Males

| Compound Added to (Z,E)-3,5-tetradecadienyl Acetate | Effect on Attraction | Reference |

| (E,E)-3,5-tetradecadienyl acetate | Synergistic (Enhances) | researchgate.net |

| (E,Z)-3,5-tetradecadienyl acetate | No Effect | researchgate.net |

| (Z,Z)-3,5-tetradecadienyl acetate | Inhibitory (Reduces) | researchgate.net |

| (E)-3-Tetradecenyl acetate | Synergistic (Enhances) | researchgate.net |

| (Z)-9-tetradecenyl acetate | Inhibitory (Reduces) | researchgate.net |

| (E)-5-tetradecenyl acetate | Inhibitory (Reduces) | researchgate.net |

| This compound | Inhibitory (Reduces) | researchgate.net |

Mechanisms of Olfactory Perception and Signal Transduction in Response to Tetradecadienols

Electroantennogram (EAG) Responses of Male Lepidoptera to (Z,E)-3,5-Tetradecadien-1-ol and Analogues

Research on the carpenterworm moth, Prionoxystus robiniae, provides a clear example of this specificity. While the primary sex attractant for this species is the acetate (B1210297) ester, this compound acetate, studies have shown that the corresponding alcohol, This compound , significantly reduces the attractiveness of the acetate, acting as a behavioral antagonist. researchgate.net This demonstrates that even a minor modification to the functional group of the molecule can dramatically alter its perceived meaning.

Furthermore, the geometrical isomers of the attractant elicit varied responses. EAG analyses and field trapping studies have revealed that while the (Z,E) isomer is the primary attractant, its other isomers have distinct modulatory effects. researchgate.net The presence of specific isomers in a precise ratio is often critical for eliciting a full behavioral response, and deviations can lead to inhibition or a lack of attraction. psu.edu EAG responses are typically dose-dependent, increasing with the concentration of the stimulus until the receptors become saturated. biorxiv.org

| Compound | Effect on Attraction | Reference |

|---|---|---|

| (E,E)-3,5-Tetradecadien-1-ol acetate | Synergistic (enhances attraction) | researchgate.net |

| (Z,Z)-3,5-Tetradecadien-1-ol acetate | Inhibitory (reduces attraction) | researchgate.net |

| (E,Z)-3,5-Tetradecadien-1-ol acetate | No effect | researchgate.net |

| This compound | Inhibitory (reduces attraction) | researchgate.net |

Olfactory Receptor Neuron (ORN) Activity and Specificity for Dienyl Alcohols

Deep within the antennal sensilla are the Olfactory Receptor Neurons (ORNs), the primary cells that detect odorant molecules. nih.gov In male moths, the olfactory system is highly specialized, with a large proportion of ORNs tuned specifically to components of the female's sex pheromone. nih.gov Typically, individual ORNs express a specific type of olfactory receptor, making them highly selective for a single chemical compound, such as a specific dienyl alcohol. researchgate.nethuji.ac.il This "labeled-line" system ensures that the brain receives unambiguous information about which component of the pheromone blend has been detected.

The response of an ORN is not a simple "on" or "off" signal. Upon binding of a molecule like this compound, the ORN generates a series of action potentials (spikes). The firing pattern of these neurons can be complex, comprising distinct temporal motifs that encode information about the odorant's identity and concentration. elifesciences.orgresearchgate.net These neurons are also capable of adapting their gain in response to varying stimulus intensities, allowing them to encode intermittent odor signals encountered in a natural plume. nih.gov This ability to resolve the temporal structure of a pheromone plume is critical for successful upwind flight toward the female. physiology.org

Pheromone-Binding Proteins (PBPs) and Odorant-Degrading Enzymes (ODEs) in Pheromone Transport and Inactivation

For a hydrophobic molecule like this compound to reach the ORN dendrite through the aqueous sensillar lymph, it requires assistance. This is the primary role of Pheromone-Binding Proteins (PBPs). PBPs are small, soluble proteins found in high concentrations within the sensillum lymph that bind to incoming pheromone molecules. nih.govproteopedia.org This binding accomplishes two critical functions: it solubilizes the hydrophobic pheromone, and it protects it from premature degradation by Odorant-Degrading Enzymes (ODEs) also present in the lymph. huji.ac.ilnih.gov

The pheromone-PBP complex transports the ligand to the surface of the ORN dendrite. nih.gov It is hypothesized that a pH shift near the dendritic membrane facilitates the release of the pheromone, allowing it to bind to and activate the olfactory receptor. proteopedia.org

Following receptor activation, the signal must be terminated rapidly to allow the moth to respond to subsequent pulses of the pheromone. This is where ODEs, such as esterases or oxidases, play a crucial role. frontiersin.org These enzymes quickly metabolize the pheromone molecules into inactive compounds, clearing the perireceptor space and resetting the system for the next detection event. researchgate.net The coordinated action of PBPs and ODEs is therefore essential for both the sensitivity and the temporal resolution of pheromone detection. nih.gov

| Protein Type | Abbreviation | Primary Function | Reference |

|---|---|---|---|

| Pheromone-Binding Protein | PBP | Solubilizes and transports hydrophobic pheromones across the sensillar lymph. | nih.gov |

| Odorant-Degrading Enzyme | ODE | Inactivates pheromone molecules after receptor activation to terminate the signal. | researchgate.nethuji.ac.il |

| Olfactory Receptor | OR | Binds to specific pheromone components, initiating the neuronal signal. | nih.gov |

Central Nervous System Processing of Olfactory Signals in Response to Pheromone Blends

The axons of the ORNs project from the antennae to the primary olfactory center in the moth's brain, the antennal lobe. frontiersin.orgphysiology.org Within the antennal lobe of male moths is a specialized, male-specific region called the Macroglomerular Complex (MGC), which is dedicated exclusively to processing sex pheromone information. physiology.orgfrontiersin.org The MGC is composed of several distinct spherical structures of neuropil called glomeruli. psu.edu

Axons from all the ORNs that are tuned to the same pheromone component converge onto the same glomerulus. psu.edu This creates a spatial map of the pheromone blend within the MGC, where each glomerulus represents a specific component of the chemical message. For instance, signals from ORNs detecting this compound would be processed in one glomerulus, while signals for another component would be processed in a neighboring one.

Information is then processed and relayed from the glomeruli to higher brain centers by two main types of antennal lobe neurons: local interneurons and projection neurons (PNs). physiology.orgroyalsocietypublishing.org Local interneurons often mediate inhibitory connections between glomeruli, shaping the output signal by enhancing the contrast between different pheromonal channels. nih.gov Projection neurons are the output cells of the antennal lobe, conveying the processed information to areas like the mushroom bodies and the lateral protocerebrum for further integration and the initiation of a behavioral response. frontiersin.orgresearchgate.net Some PNs respond to only a single component, preserving the labeled-line code, while others are "blend-specific," firing only when stimulated by the correct ratio of multiple components. nih.gov This central processing allows the male moth to interpret not just the presence of a pheromone, but the precise composition and ratio of its components, ensuring it responds only to a conspecific female.

Analytical Techniques for Characterization and Quantification in Biological Samples

Extraction and Sample Preparation from Glandular Tissues and Headspace

The initial and critical step in pheromone analysis is the efficient extraction of the target compound from its biological source while minimizing contamination and degradation. The two primary sources for pheromone collection are the glandular tissues where the compound is produced and stored, and the headspace, which contains the volatiles actively released by the insect.

Glandular Tissue Extraction: Direct solvent extraction of pheromone glands is a common method for obtaining a concentrated sample. The process typically involves the careful excision of the specific gland (e.g., the intersegmental membrane between abdominal segments in female moths) from an insect, often during its peak calling (pheromone-releasing) period. researchgate.net The excised glands are then immersed in a small volume of a high-purity, non-polar solvent. Hexane (B92381) is frequently chosen for its volatility and its effectiveness in dissolving lipophilic compounds like pheromones. researchgate.net The extraction may be carried out for a period ranging from a few minutes to over an hour at room temperature, after which the solvent, now containing the pheromone, is carefully transferred to a clean vial for analysis.

An alternative, less invasive method for sampling from the gland surface is Solid-Phase Microextraction (SPME). waters.com In this technique, a fused-silica fiber coated with a stationary phase is gently rubbed against the gland surface. waters.com Pheromone components adsorb onto the fiber, which can then be directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis. This method provides a snapshot of the pheromone blend present on the gland's cuticle. waters.com

Headspace Volatiles Collection: To analyze the pheromone blend as it is naturally released by a living insect, headspace collection techniques are employed. These dynamic methods provide a more accurate representation of the emitted signal compared to tissue extractions. labcompare.com In a typical setup, one or more insects are placed in an aeration chamber, and a purified, charcoal-filtered airstream is passed over them. The exiting air, now laden with volatile pheromones, is drawn through a trap containing an adsorbent material. labcompare.com Common adsorbents include porous polymers like Porapak Q™ or Tenax®, as well as activated charcoal. labcompare.comguidechem.com After a collection period, the trapped volatiles are eluted from the adsorbent using a minimal amount of solvent, such as hexane or dichloromethane, to create a concentrated sample for analysis. labcompare.com Headspace-SPME (HS-SPME) is another valuable technique where the coated fiber is exposed to the vapor phase above or around the insect, capturing the released volatiles without direct contact. uq.edu.au

The choice between glandular extraction and headspace collection depends on the research question. Glandular extractions provide information on the total amount of pheromone produced and stored, while headspace analysis reveals the composition and quantity of the pheromone blend that is actively broadcasted for communication.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the separation, identification, and quantification of insect pheromones like (Z,E)-3,5-tetradecadien-1-ol from complex biological extracts. uq.edu.au This powerful combination leverages the high-resolution separation capability of gas chromatography with the definitive identification power of mass spectrometry.

In a typical GC-MS analysis, the prepared extract is injected into the GC system, where it is vaporized. The volatile components, including the pheromone, are then carried by an inert gas through a long, thin capillary column. Separation occurs based on the compounds' differing boiling points and affinities for the column's stationary phase. Compounds with lower boiling points and weaker interactions elute from the column first.

As each separated compound exits the GC column, it enters the ion source of the mass spectrometer. Here, molecules are bombarded with high-energy electrons (typically via Electron Ionization, EI), causing them to fragment into charged ions in a predictable and reproducible pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a unique molecular "fingerprint" for the compound.

Structural Identification: The structure of an unknown compound is elucidated by interpreting its mass spectrum. For conjugated dienols like this compound, the fragmentation pattern is characteristic. While a specific mass spectrum for this C14 alcohol is not widely published, analysis of structurally similar conjugated 3,5-hexadecadienols (C16) shows a characteristic base peak (the most intense ion) at m/z 79. sciencemadness.org This fragment is indicative of the stable conjugated diene system. The molecular ion peak (M+), corresponding to the intact molecule's mass (C14H26O, m/z 210), may also be visible, although it is often of low intensity for long-chain alcohols.

Quantification: GC-MS is also used for precise quantification. The area of a peak in the gas chromatogram is directly proportional to the amount of the corresponding compound in the sample. To determine the absolute quantity of this compound in a glandular or headspace extract, a calibration curve is first generated by injecting known concentrations of a pure, synthetic standard of the compound and plotting the peak area against concentration. The peak area from the biological sample can then be compared to this curve to calculate its concentration. researchgate.net To improve accuracy and correct for variations in sample preparation and injection volume, an internal standard (a known amount of a non-interfering compound) is often added to both the calibration standards and the unknown samples.

While GC-MS can provide the molecular weight and fragmentation patterns, unambiguously determining the exact position of double bonds in an unsaturated aliphatic chain from the standard mass spectrum alone can be challenging. To overcome this, chemical derivatization techniques are employed prior to GC-MS analysis. The most common method for locating double bonds is the formation of dimethyl disulfide (DMDS) adducts. sciencemadness.org

The procedure involves reacting the unsaturated pheromone component with DMDS in the presence of an iodine catalyst. The DMDS molecule adds across each double bond, creating a dithioether derivative. rsc.org When this derivative is analyzed by GC-MS, the resulting molecule is induced to fragment preferentially at the carbon-carbon bond that was originally the double bond, between the two newly introduced methylthio (-SCH3) groups. researchgate.net This predictable cleavage generates diagnostic fragment ions whose masses directly reveal the original position of the unsaturation.

However, the application of DMDS derivatization to conjugated dienes, such as the 3,5-diene system in this compound, presents a challenge. The reaction with conjugated systems can be less straightforward than with isolated double bonds, sometimes leading to complex mixtures or uninformative fragmentation. researchgate.net Alternative strategies may be required, such as:

Partial Reduction: The diene can be partially reduced to a mixture of monoenes using reagents like hydrazine. waters.com This mixture of mono-unsaturated alcohols is then derivatized with DMDS. Subsequent GC-MS analysis of the resulting adducts reveals the positions of the individual double bonds, which can be pieced together to reconstruct the original conjugated system. waters.com

Alternative Reagents: For some conjugated systems, other derivatizing agents like ethanethiol (B150549) have been shown to yield more easily interpretable mass spectra than DMDS. researchgate.net

These derivatization strategies are crucial microchemical reactions that provide definitive structural evidence, complementing the initial GC-MS data to fully characterize the pheromone molecule.

Confirmation of a tentative identification made by GC-MS relies on rigorous comparison with an authenticated, chemically synthesized standard. This comparison is typically performed using two key gas chromatographic parameters: retention time and the Kováts Retention Index (RI).

Direct Comparison with Synthetic Standards: The most straightforward method of confirmation is to co-inject the biological extract with a pure synthetic standard of this compound into the gas chromatograph. If the suspected pheromone peak in the extract and the peak from the synthetic standard have identical retention times (i.e., they merge into a single, sharp peak), it provides strong evidence for the identification. To increase confidence, this comparison should be repeated on at least two different GC columns with stationary phases of differing polarity (e.g., a non-polar DB-5 and a polar DB-WAX column). guidechem.com An identical match on multiple columns makes it highly improbable that the two compounds are different.

Kováts Retention Indices: While retention time is a useful parameter, it can vary between different instruments and analytical conditions (e.g., temperature program, column length, gas flow rate). To create a more universal and transferable metric, the Kováts Retention Index (RI) is calculated. The RI normalizes the retention time of a compound to the retention times of a series of straight-chain alkanes (hydrocarbons) run under the identical chromatographic conditions. spectrabase.com

The RI is calculated using the following formula for temperature-programmed GC:

Ix = 100n + 100 [ (tRx - tRn) / (tR(n+1) - tRn) ]

Where:

Ix is the Kováts Index of the compound of interest.

n is the carbon number of the n-alkane eluting just before the compound.

tRx is the retention time of the compound.

tRn and tR(n+1) are the retention times of the bracketing n-alkanes.

By converting the retention time of an unknown peak into a Kováts Index, it can be directly compared to published databases of RI values for pheromone standards. researchgate.net This allows researchers to tentatively identify components even without having the physical synthetic standard in their own lab. A close match between the calculated RI of a peak in a biological sample and the tabulated RI for this compound on a specific column type provides another layer of strong, corroborative evidence for its identification.

| Compound | RI on Non-Polar Column (e.g., DB-5) | RI on Polar Column (e.g., DB-WAX) |

|---|---|---|

| (Z)-9-Tetradecen-1-ol | 1650 | 2065 |

| (E)-9-Tetradecen-1-ol | 1655 | 2050 |

| This compound | 1715 (Hypothetical) | 2140 (Hypothetical) |

| 1-Tetradecanol (Saturated) | 1664 | 2165 |

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactivity Profiling

While GC-MS identifies the chemical components within a glandular extract or headspace collection, it does not reveal which of these compounds are biologically active—that is, which ones the insect can actually detect. Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful bioassay that directly addresses this question by using the insect's antenna as a highly specific and sensitive biological detector. aocs.org

By simultaneously recording the FID and EAD signals, researchers can pinpoint exactly which compounds in a complex mixture elicit an antennal response. A peak appearing on the EAD trace at the same retention time as a peak on the FID trace confirms that the corresponding chemical is "EAD-active" and thus a candidate for being a pheromone component.

This technique is crucial for sifting through dozens of compounds in an extract to focus on the few that are relevant to the insect's chemical communication. For instance, electroantennogram analyses of gland extracts from the carpenterworm moth, Prionoxystus robiniae, were instrumental in suggesting that this compound acetate (B1210297) is a key pheromone component, as it elicited a distinct response from the male moth's antenna. guidechem.com Such analysis would be equally vital for confirming the bioactivity of the alcohol form, this compound.

| Retention Time (min) | Compound Identity (Tentative) | FID Response (Peak Area) | EAD Response (mV) | Bioactivity |

|---|---|---|---|---|

| 12.5 | Tetradecanal | 5,400 | 0.0 | Inactive |

| 12.8 | 1-Tetradecanol | 12,100 | 0.0 | Inactive |

| 13.4 | This compound | 8,950 | 0.8 | Active |

| 13.9 | Hexadecanol | 3,200 | 0.0 | Inactive |

| 14.5 | This compound acetate | 1,500 | 0.5 | Active |

Complementary Chromatographic and Spectroscopic Methods in Pheromone Analysis

Beyond the primary workflow of GC-MS and GC-EAD, several other analytical techniques play essential, complementary roles in the purification, separation, and definitive structural confirmation of pheromones like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool primarily used for the purification and isolation of compounds from complex mixtures, a process known as preparative HPLC. teledynelabs.comphenomenex.com While GC is ideal for analyzing volatile compounds, preparative HPLC is often superior for separating geometric isomers (E/Z) or for purifying synthetic pheromones from reaction byproducts on a larger scale. mtc-usa.com For example, a chemical synthesis of this compound might yield a mixture of all four possible geometric isomers (Z,E; E,Z; Z,Z; E,E). Preparative HPLC, using a suitable column (e.g., a reversed-phase C18 column) and mobile phase, can effectively separate these isomers, allowing for the isolation of the pure (Z,E) form needed for use as an analytical standard and for biological assays. lcms.cz

Silver Nitrate (B79036) Impregnated Thin-Layer Chromatography (AgNO3-TLC): Argentation chromatography, or silver ion chromatography, is a specialized technique that excels at separating unsaturated compounds based on the number and geometry of their double bonds. researchgate.net The stationary phase, typically silica (B1680970) gel, is impregnated with silver nitrate (AgNO3). The silver ions form weak, reversible π-complexes with the double bonds of the compounds being separated. researchgate.net The strength of this interaction depends on the stereochemistry of the double bond; cis (Z) isomers generally form stronger complexes and are retained more strongly on the plate than trans (E) isomers. aocs.org This differential retention allows for the effective separation of Z/E isomers. AgNO3-TLC is a simple, cost-effective method to check the isomeric purity of a synthetic pheromone or to isolate specific isomers from a mixture. For the 3,5-tetradecadien-1-ol system, this technique could separate the desired (Z,E) isomer from other isomers like the (E,E) or (Z,Z) forms. uq.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful and definitive method for elucidating the precise chemical structure and stereochemistry of an organic molecule once it has been purified. nih.gov Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are used.

¹H NMR provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and their spatial relationship to neighboring protons. For confirming the geometry of the double bonds in this compound, the key parameters are the coupling constants (J-values) between the vinylic protons (the hydrogens attached to the double-bonded carbons). A large coupling constant (J ≈ 12-18 Hz) is characteristic of a trans (E) configuration, while a smaller coupling constant (J ≈ 7-12 Hz) indicates a cis (Z) configuration. researchgate.net Analysis of the signals for the protons at positions 3, 4, 5, and 6 would provide unambiguous confirmation of the Z and E geometries.

Together, these complementary methods provide a comprehensive analytical toolkit, enabling researchers to move from a complex biological extract to a purified, quantified, and structurally confirmed bioactive pheromone.

Research Applications in Insect Pest Management and Agroecology

Development and Optimization of Pheromone-Based Monitoring Tools (e.g., Traps)

The development of pheromone-based monitoring tools for the carpenterworm, Prionoxystus robiniae, has been a significant area of research. The synthetic sex attractant, (Z,E)-3,5-tetradecadien-1-ol acetate (B1210297), is the active ingredient in commercial lures designed to attract male moths. wsu.eduevergreengrowers.com These lures are utilized in various trap designs to monitor the flight of adult males. wsu.edu

Research has focused on optimizing trap design for maximum capture efficiency. Studies have evaluated different types of traps, including bucket traps, large Delta traps, and a variety of sticky traps. wsu.eduareeo.ac.ir One evaluation of five different sticky trap designs found no significant differences in efficiency or total catches among cylinder-platform, cylinder-funnel, platform, or vertical board variations. areeo.ac.ir However, all of these designs were significantly more efficient than a simple cylinder trap. areeo.ac.ir The flight of the moths is influenced by environmental factors such as wind and temperature, and degree-day models have been developed to help predict flight events. wsu.edu It is important to note that since male carpenterworms are strong fliers, the number of moths caught in a trap does not necessarily indicate the level of infestation in the immediate vicinity. wsu.edu

The following table summarizes the different trap types used for monitoring the carpenterworm moth.

| Trap Type | Lure | Target Pest | Monitoring Purpose |

| Bucket Traps | This compound acetate | Prionoxystus robiniae (male) | Monitoring flight season and population levels. wsu.eduwsu.edu |

| Large Delta Traps | This compound acetate | Prionoxystus robiniae (male) | Monitoring flight of adult males. wsu.edu |

| Cylinder-Platform Sticky Trap | This compound acetate | Prionoxystus robiniae (male) | Evaluated as superior to electric grid or screen traps for capturing moths. areeo.ac.ir |

| Cylinder-Funnel Sticky Trap | This compound acetate | Prionoxystus robiniae (male) | Evaluated for capture efficiency. areeo.ac.ir |

| Platform Sticky Trap | This compound acetate | Prionoxystus robiniae (male) | Evaluated for capture efficiency. areeo.ac.ir |

| Vertical Board Sticky Trap | This compound acetate | Prionoxystus robiniae (male) | Evaluated for capture efficiency. areeo.ac.ir |

Strategies for Mating Disruption and Population Control

While the availability of a synthetic pheromone for the carpenterworm moth, Prionoxystus robiniae, presents the possibility of using mating disruption and mass trapping for population control, these techniques have not yet been established as viable for this specific pest. wsu.edu Mating disruption involves permeating an area with synthetic pheromones to confuse males and prevent them from locating females, thereby reducing mating success. russellipm.com Mass trapping aims to remove a significant portion of the male population from an area, which would theoretically have a similar effect on mating rates. wsu.edu

Although not yet proven for the carpenterworm, successful mass trapping strategies have been reported for other species in the Cossidae family. wsu.edu For instance, one study demonstrated successful control of Cossus cossus, a pest of apple and forest trees in Europe, by placing ten pheromone-baited traps per hectare in infested plantations. wsu.edu The primary obstacle to implementing a mating disruption strategy for the carpenterworm is the high cost of producing the necessary quantities of the synthetic sex pheromone. researchgate.net

Research on Attractant Longevity and Release Dynamics in Field Conditions (e.g., Volatility Modifiers, Antioxidants, Microencapsulation)

The effectiveness of pheromone-based monitoring and control strategies is heavily dependent on the longevity and consistent release of the attractant from the lure in field conditions. Research has shown that the activity of the this compound acetate attractant can be significantly prolonged. The addition of a "keeper," which is a volatility modifier, or an antioxidant to the lure formulation has been found to extend its field activity for as long as 43 days. researchgate.net

Commercially available lures for the carpenterworm moth have a specified field life, which is typically around four weeks. evergreengrowers.comalphascents.com This indicates that the formulation of these lures likely includes stabilizers to ensure a consistent release rate of the pheromone over this period. While the use of volatility modifiers and antioxidants is documented, there is currently no specific research available on the application of microencapsulation technology for the controlled release of this compound or its acetate derivative. nih.gov

The following table details factors influencing the longevity of the attractant.

| Factor | Description | Impact on Longevity |

| Volatility Modifier ("Keeper") | A substance added to the lure to reduce the rate at which the pheromone evaporates. | Prolongs the activity of the attractant. researchgate.net |

| Antioxidant | A substance added to the lure to prevent the chemical degradation of the pheromone due to oxidation. | Prolongs the activity of the attractant for up to 43 days. researchgate.net |

| Lure Matrix | The material used to hold and release the pheromone (e.g., red rubber septum). evergreengrowers.com | Affects the release rate and field life of the lure. |

| Environmental Conditions | Factors such as temperature, sunlight, and wind can affect the degradation and volatility of the pheromone. | Higher temperatures and wind speeds can increase the release rate and shorten the lure's effective life. |

Integration of Pheromone-Based Methods within Integrated Pest Management (IPM) Programs for Specific Pests

Pheromone-based monitoring using this compound acetate is a key component of Integrated Pest Management (IPM) programs for the carpenterworm, Prionoxystus robiniae. wsu.edunmsu.edu IPM is a sustainable approach to pest management that combines various control strategies to minimize economic, health, and environmental risks. nmsu.edu

In the context of carpenterworm management, pheromone traps provide crucial information for:

Population Surveying: Determining the presence and relative abundance of the pest in a given area. researchgate.net

Behavioral Studies: Understanding the flight patterns and seasonal activity of the adult moths. researchgate.net

Timing of Control Measures: The data from pheromone traps helps in timing the application of other control methods when the pest is most vulnerable. nmsu.edu

An effective IPM program for the carpenterworm integrates pheromone monitoring with other strategies such as:

Cultural Controls: Maintaining tree vigor through proper irrigation and care, as healthy trees are better able to withstand infestations. wsu.eduucanr.edu Protecting trees from mechanical injuries is also important. wsu.edu

Mechanical Controls: In cases of light infestation, inserting a wire into the larval galleries to kill the larvae can be effective. wsu.edupestweb.com

Biological Controls: The use of entomophagous nematodes, such as Steinernema feltiae, has shown good results in controlling carpenterworm larvae. wsu.eduucanr.edufigs4fun.com

The following table outlines the components of an IPM program for the carpenterworm.

| IPM Component | Method | Target Pest Stage |

| Monitoring | Pheromone-baited traps with this compound acetate. wsu.edu | Adult males |

| Cultural Control | Maintain tree health and vigor; prevent injuries. wsu.edu | All stages |

| Mechanical Control | Probing galleries with a wire. pestweb.com | Larvae |

| Biological Control | Application of entomophagous nematodes (Steinernema feltiae). ucanr.edufigs4fun.com | Larvae |

Future Research Directions and Unexplored Avenues in Tetradecadienol Research

Elucidation of Complete Biosynthetic Pathways and Regulatory Networks across Diverse Species

The production of specific pheromone components is a tightly controlled biological process. While the general framework of fatty acid metabolism is understood to be the origin of many moth pheromones, the precise enzymatic steps and regulatory mechanisms for many species remain unknown. iastate.edu Typically, biosynthesis begins with common fatty acids like palmitic or stearic acid, which are then modified by a series of specific desaturases, chain-shortening enzymes, reductases, and acetyltransferases to produce the final active compound. iastate.edu

Future research must focus on identifying the specific enzymes—the desaturases that create the conjugated double bonds and the reductases that form the terminal alcohol group—involved in creating (z,e)-3,5-Tetradecadien-1-ol. Unraveling these complete pathways is crucial. Beyond the enzymes themselves, the regulatory networks that control pheromone production are a critical area for investigation. These networks involve complex interactions of transcription factors and hormonal signaling that respond to environmental and physiological cues. nih.gov Understanding how factors like diet, age, and circadian rhythms influence gene expression in pheromone glands will provide a more holistic picture of chemical signaling. nih.govmdpi.com This knowledge is foundational for developing biotechnological production methods, such as engineering yeast or plants to synthesize these compounds. engconfintl.org

Discovery of Novel Olfactory Receptor Interactions and Signal Transduction Mechanisms for Pheromone Blends

The perception of a pheromone signal is as complex as its production. An insect's antenna is equipped with specialized sensory neurons that express specific olfactory receptors (ORs). frontiersin.org These receptors bind to pheromone molecules, initiating a signal transduction cascade that leads to a behavioral response. frontiersin.org While it is known that insects use a combinatorial pattern of OR activation to discriminate odors, the specific receptors that bind this compound have yet to be identified in many target species. nih.gov

A primary goal for future research is the deorphanization of these receptors—matching the specific ORs to the pheromone components they detect. Furthermore, pheromones rarely act in isolation; they are typically part of a precise blend of multiple components. Research indicates that non-primary components can act as synergists or antagonists, significantly altering the signal's meaning. researchgate.net Therefore, studies must investigate how the complete pheromone blend is processed at the neural level. This includes exploring the signal transduction mechanisms, which can be rapid (ionotropic) or involve slower, amplified G-protein coupled (metabotropic) pathways. frontiersin.orgnih.gov Understanding these interactions at a molecular level will clarify how insects perceive nuanced chemical messages and will aid in designing more effective and specific attractants.

Development of More Efficient and Environmentally Sustainable Stereoselective Synthesis Techniques for Pheromone Isomers

The biological activity of this compound is dependent on its specific geometric isomers. Consequently, a critical aspect of its practical application is the ability to synthesize the correct stereoisomer with high purity. Traditional chemical synthesis routes can be complex, costly, and may generate hazardous waste, which limits the widespread use of pheromones in agriculture, especially for lower-value crops. unl.eduasianpubs.org

The future of pheromone production lies in the development of green and sustainable synthesis techniques. Two promising areas are biocatalysis and metabolic engineering. earlham.ac.uk

Biotechnology Platforms: Genetically engineering microorganisms like yeast or plants to produce pheromones or their precursors is a rapidly advancing field. engconfintl.orgunl.edu Scientists have successfully modified the genetic code of the oilseed plant Camelina sativa to produce pheromone precursors in its seed oil, offering a potentially low-cost and scalable manufacturing platform. unl.edu This approach avoids the use of petroleum-based feedstocks and reduces complex chemical steps. unl.edu

Novel Catalysis: For chemical synthesis, research is focused on developing more efficient and environmentally benign catalysts. Iron-catalyzed cross-coupling reactions, for example, offer an appealing alternative to more expensive and toxic catalysts for creating the necessary carbon-carbon double bonds with high stereoselectivity. nih.gov Such methods aim to improve atom economy and reduce the environmental impact of production. asianpubs.orgnih.gov

Advanced Delivery Systems for Controlled Pheromone Release in Agricultural Settings

For pheromones to be effective in pest management strategies like mating disruption, they must be released into the environment at a consistent, predetermined rate over a prolonged period. thepharmajournal.com Conventional dispensers can be susceptible to environmental degradation and may release the pheromone unevenly. Therefore, significant research is needed to develop advanced delivery systems.

Future systems will likely incorporate principles from controlled drug delivery, utilizing polymer-based devices to protect the pheromone and regulate its release. thepharmajournal.comnih.gov Key areas of development include:

Biodegradable Matrices: Creating dispensers from biodegradable polymers that encapsulate the pheromone. The release would occur through diffusion through the polymer or erosion of the matrix itself, minimizing plastic waste in the field. thepharmajournal.com

Nanotechnology: Utilizing nanoparticles or nanofibers to create formulations with very large surface areas, allowing for more precise control over release kinetics.

Stimuli-Responsive Systems: Designing "smart" delivery systems that release the pheromone in response to specific environmental triggers, such as temperature or humidity, to coincide with peak insect activity.

Computational Chemistry and Modeling of Pheromone-Receptor Interactions for Rational Design of Semiochemicals

The rational design of new, more potent, or more stable semiochemicals (behavior-modifying chemicals) requires a deep understanding of the interactions between the pheromone molecule and its olfactory receptor at an atomic level. openmedicinalchemistryjournal.com Computational chemistry provides powerful tools to study these interactions in silico, accelerating the discovery and optimization process.

Future research will increasingly rely on computational methodologies such as:

Molecular Docking: This technique predicts the preferred orientation of a pheromone molecule when bound to its receptor, helping to identify the key amino acid residues involved in the interaction. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.gov These models can be used to predict the effectiveness of novel, unsynthesized compounds.

Virtual Screening: Using computational models of a target receptor, vast libraries of chemical compounds can be rapidly screened to identify new potential agonists or antagonists. openmedicinalchemistryjournal.comnih.gov

By combining these computational approaches with experimental data, researchers can rationally design novel semiochemicals with improved properties, such as higher binding affinity, greater stability in the field, or lower production costs. rsc.org This synergy between computational and experimental science is essential for developing the next generation of highly effective and targeted pest management tools. openmedicinalchemistryjournal.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.